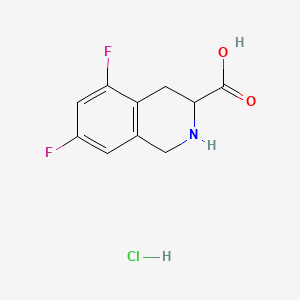
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the isoquinoline ring, a carboxylic acid group at the 3rd position, and a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5,7-difluoroisoquinoline.
Reduction: The precursor undergoes reduction to form 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline.
Carboxylation: The tetrahydroisoquinoline derivative is then carboxylated at the 3rd position to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can further reduce the tetrahydroisoquinoline ring to form fully saturated isoquinoline derivatives.
Substitution: The fluorine atoms at the 5th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Fully saturated isoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Pharmacological Studies: It can be used in pharmacological studies to understand its effects on various biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as an intermediate in the production of other valuable chemicals.
作用機序
The mechanism of action of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride: This compound has chlorine atoms instead of fluorine atoms at the 5th and 7th positions.
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: This compound has a single fluorine atom at the 7th position.
Uniqueness:
Fluorine Substitution: The presence of two fluorine atoms at specific positions provides unique chemical and biological properties.
Carboxylic Acid Group: The carboxylic acid group at the 3rd position allows for further functionalization and derivatization.
Hydrochloride Salt Form: The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
特性
分子式 |
C10H10ClF2NO2 |
|---|---|
分子量 |
249.64 g/mol |
IUPAC名 |
5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9F2NO2.ClH/c11-6-1-5-4-13-9(10(14)15)3-7(5)8(12)2-6;/h1-2,9,13H,3-4H2,(H,14,15);1H |
InChIキー |
QACSQPMTPQCAKC-UHFFFAOYSA-N |
正規SMILES |
C1C(NCC2=C1C(=CC(=C2)F)F)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


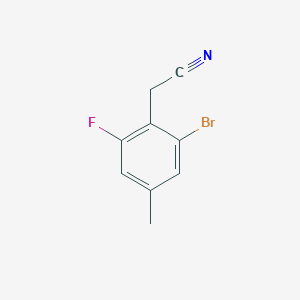
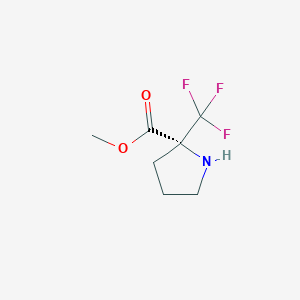
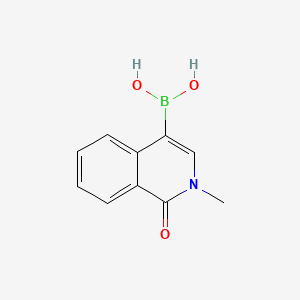
![3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide](/img/structure/B13456367.png)
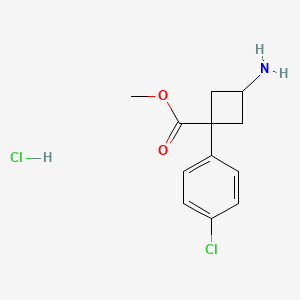
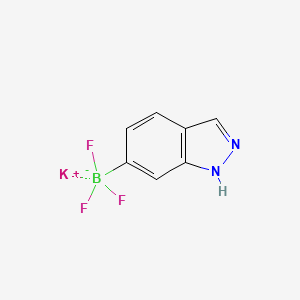
![1-Azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13456403.png)
![rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13456408.png)
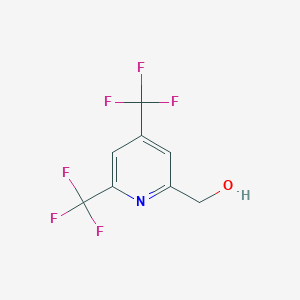
![(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13456421.png)
![tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate](/img/structure/B13456431.png)
![tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B13456433.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13456445.png)
![3-((Allyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13456451.png)
